Jaboticabin Ethyl Impurity
Overview
Description
Jaboticabin Ethyl Impurity is a chemical compound with a molecular weight of 348.31 and a formula of C17H16O8 . It is primarily used in the pharmaceutical industry .
Chemical Reactions Analysis
Impurities in pharmaceuticals can have various effects on chemical reactions. They can cause drug product instability, leading to decreased product performance, loss in potency, and/or formation of potentially toxic degradants .
Scientific Research Applications
1. Anti-Inflammatory and Antioxidant Activity
Jaboticabin, a polyphenol found in Jaboticaba (Myrciaria cauliflora), has been identified with potential anti-inflammatory applications, particularly for chronic obstructive pulmonary disease (COPD). Studies have shown that jaboticabin inhibits the production of the chemokine interleukin-8 and exhibits antiradical activity, suggesting its usefulness in treating COPD and other inflammatory conditions (Zhao et al., 2019). Another study reported the isolation of jaboticabin from jaboticaba fruit, highlighting its significant inhibition of interleukin (IL)-8 production and cytotoxic effects on certain cancer cell lines, as well as its strong antiradical activity (Reynertson et al., 2006).
2. Antimicrobial Properties
The antimicrobial properties of jaboticabin, particularly in relation to pathogenic microorganisms, have been explored. For instance, an investigation into Plinia glomerata, a species closely related to jaboticaba, revealed that certain extracts demonstrated notable activity against Staphylococcus aureus and Escherichia coli, although the specific role of jaboticabin in these activities requires further clarification (Serafin et al., 2007).
3. Impacts on Glucose Metabolism and Antioxidant Status
Research has also looked into the effects of jaboticaba, including jaboticabin, on glucose metabolism and antioxidant status. A clinical study found that jaboticaba peel intake significantly increased serum antioxidant capacity and decreased serum insulin after meals, suggesting a positive impact on metabolic health (Plaza et al., 2016).
4. Wound Healing Properties
The potential of jaboticabin in wound healing has been evaluated in vitro. A study on the hydroalcoholic extract of jaboticaba fruit peels showed cytoprotective effects and positive impact on wound healing processes in murine fibroblasts (Pitz et al., 2016).
5. Role in Cancer Prevention and Treatment
The antiproliferative activity of jaboticabin against human oral carcinoma cell lines has been demonstrated, suggesting its potential use in cancer prevention and treatment. The water extracts of jaboticaba seeds, containing jaboticabin, showed concentration-dependent antiproliferative effects and induced apoptosis in these cancer cells (Wang et al., 2014).
Properties
IUPAC Name |
[2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-2-24-16(22)8-11-13(20)6-10(18)7-15(11)25-17(23)9-3-4-12(19)14(21)5-9/h3-7,18-21H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCALSNLQCVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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